

# cross-referencing IR spectra of fulminic acid with literature values

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## Compound of Interest

Compound Name: *Fulminic acid*

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## A Comparative Guide to the Infrared Spectrum of Fulminic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of the infrared (IR) spectrum of **fulminic acid** (HCNO) with established literature values. It is designed to aid researchers in the identification and characterization of this highly reactive and historically significant molecule. This document presents a comparison of the vibrational frequencies of **fulminic acid** with its common isomers, details the experimental protocol for its spectroscopic analysis, and offers a visual representation of the experimental workflow.

## Data Presentation: A Comparative Analysis of Vibrational Frequencies

**Fulminic acid** is one of four stable isomers with the chemical formula CHNO. The others are isocyanic acid (HNCO), cyanic acid (HOCN), and isofulminic acid (HONC). Distinguishing between these isomers is critical, and infrared spectroscopy provides a powerful tool for this purpose. The following table summarizes the experimental fundamental vibrational frequencies for **fulminic acid** and its isomers, primarily from matrix isolation studies, which provide a clear and well-resolved spectrum.

Vibrational Mode	Fulminic Acid (HCNO) [cm <sup>-1</sup> ]	Isocyanic Acid (HNCO) [cm <sup>-1</sup> ]	Cyanic Acid (HOCN) [cm <sup>-1</sup> ]	Isofulminic Acid (HONC) [cm <sup>-1</sup> ]
$\nu_1$ (X-H Stretch)	3335.7	3530.9	3589.6	3479.5
$\nu_2$ (Asymmetric Stretch)	2197.8	2268.8	2280.0	2090.0
$\nu_3$ (Symmetric Stretch)	1254.0	1327.0	1250.0	1097.0
$\nu_4$ (X-C-N/H-N-C Bend)	537.0	777.0	798.0	588.0
$\nu_5$ (C-N-O/N-C-O Bend)	485.0	572.0	460.0	354.0
$\nu_6$ (Out-of-plane Bend)	-	656.0	-	-

Note: Data is primarily sourced from matrix isolation studies in argon or nitrogen matrices as reported by Teles et al. (1989) and subsequent studies. The out-of-plane bend ( $\nu_6$ ) is specific to the non-linear structure of isocyanic acid.

## Experimental Protocols: Synthesis and Infrared Spectroscopy of Fulminic Acid

Due to its high reactivity and instability at room temperature, the synthesis and spectroscopic analysis of **fulminic acid** require specialized techniques.<sup>[1]</sup> The most common and controlled method for producing gaseous **fulminic acid** for spectroscopic analysis is through flash vacuum pyrolysis of a suitable precursor, followed by matrix isolation of the product.

### 1. Synthesis via Flash Vacuum Pyrolysis:

- Precursor: A common precursor for the synthesis of **fulminic acid** is 4-oximino-isoxazol-5(4H)-one.

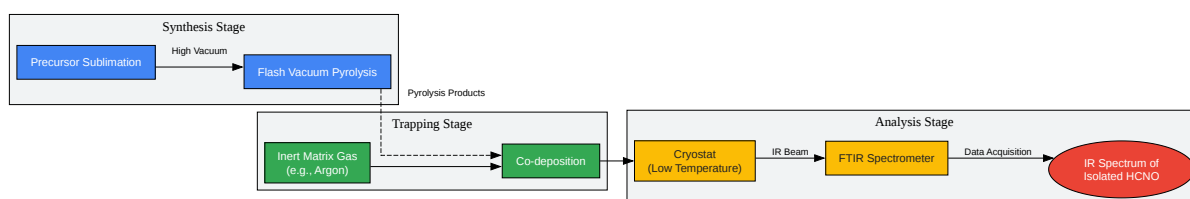
- Apparatus: A pyrolysis apparatus consists of a quartz tube heated by a tube furnace. The precursor is placed in a sample holder at the inlet of the tube. The outlet is connected to a vacuum system and the cryostat for matrix isolation.
- Procedure:
  - The precursor is sublimed under high vacuum (typically  $< 10^{-5}$  mbar).
  - The gaseous precursor is passed through the heated quartz tube. The pyrolysis temperature is critical and is typically maintained in the range of 600-800 °C.
  - The pyrolysis products, including **fulminic acid**, are directed towards the cold window of the cryostat.

## 2. Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy:

- Principle: Matrix isolation is a technique used to trap reactive species in an inert solid matrix at low temperatures (typically 4-20 K).[2] This prevents the molecules from reacting with each other, allowing for their spectroscopic characterization. The inert matrix is typically a noble gas, such as argon or nitrogen.
- Apparatus: The setup consists of a closed-cycle helium cryostat with a cold, infrared-transparent window (e.g., CsI or KBr). This is coupled to a Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
  - A slow, controlled leak of the matrix gas (e.g., argon) is directed onto the cold window, forming a solid, transparent layer.
  - Simultaneously, the gaseous products from the pyrolysis are co-deposited with the excess matrix gas onto the cold window.
  - The ratio of the matrix gas to the sample is typically high (e.g., 1000:1) to ensure proper isolation of the **fulminic acid** molecules.
  - Once a sufficient amount of the sample is deposited, the FTIR spectrum is recorded.

## Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of **fulminic acid**.



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*Experimental workflow for **fulminic acid** analysis.*

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## References

- 1. [hou.usra.edu](http://hou.usra.edu) [[hou.usra.edu](http://hou.usra.edu)]
- 2. Matrix Isolation [[info@ifpan.edu.pl](mailto:info@ifpan.edu.pl)]
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